Boiling Point Advantage vs. BHT (2,6-Di-tert-butyl-p-cresol): A 195 °C Thermal Stability Gap
2,6-Dinonyl-p-cresol demonstrates a critical physical property advantage over BHT, the industry-standard phenolic antioxidant. The target compound exhibits a boiling point of 460.5 °C at 760 mmHg, which is 195.5 °C higher than that of BHT (265 °C) [1][2]. This massive gap is a direct consequence of the C9 nonyl alkyl chains versus the C4 tert-butyl groups in BHT, resulting in dramatically lower vapor pressure and thus far lower evaporative loss at elevated service temperatures. This property is the foundational basis for selecting the target compound in any application where the antioxidant must persist in a thin oil film at high temperatures rather than volatilize [2].
| Evidence Dimension | Boiling point (thermal persistence indicator) |
|---|---|
| Target Compound Data | 460.5 °C at 760 mmHg |
| Comparator Or Baseline | BHT (2,6-Di-tert-butyl-p-cresol): 265 °C at 760 mmHg |
| Quantified Difference | 195.5 °C higher boiling point for 2,6-dinonyl-p-cresol |
| Conditions | Standard atmospheric pressure (760 mmHg); calculated/predicted boiling points from authoritative chemical databases. |
Why This Matters
A 195 °C boiling point advantage directly translates to vastly superior persistence in high-temperature lubricant, fuel, and polymer melt applications, preventing antioxidant depletion via evaporation—the primary failure mode of BHT in such environments.
- [1] PINPOOLS. 2,6-Dinonyl-p-cresol | B2B Chemical Procurement. Physical Property Data. View Source
- [2] Wikipedia. Butylated hydroxytoluene. Physical Properties: Boiling point 265 °C. View Source
